molecular formula C36H50ClN3O10S2 B10775943 DM1-Sme

DM1-Sme

货号: B10775943
分子量: 784.4 g/mol
InChI 键: ZLUUPZXOPGORNG-JLZGXKMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DM1-SMe, also known as N2’-deacetyl-N2’-[3-(methyldithio)-1-oxopropyl]-maytansine, is a potent maytansinoid microtubular inhibitor. It is an unconjugated derivative of DM1, modified with a thiomethane cap to protect its sulfhydryl group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DM1-SMe involves the acylation of maytansinol with chiral amino acids. The process begins with the preparation of maytansinol, followed by its reaction with a chiral amino acid derivative to form DM1.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a powder and stored at low temperatures to maintain its stability .

化学反应分析

Types of Reactions

DM1-SMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives of this compound .

科学研究应用

Potency and Efficacy

Research indicates that DM1-Sme is approximately 3-10 times more potent than its parent compound maytansine. The IC50 values for this compound across various cancer cell lines range from 0.002 to 3 nM, demonstrating its high efficacy against a broad spectrum of tumors .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (nM)
Neuroblastoma2.5
Rhabdomyosarcoma0.06
Breast Cancer (HER2+)0.029
Leukemia0.003

Applications in Antibody-Drug Conjugates (ADCs)

This compound's ability to target specific cancer cells makes it an ideal candidate for ADCs. These conjugates combine monoclonal antibodies with cytotoxic agents to enhance precision in targeting tumor cells while minimizing damage to healthy tissues. The most notable ADC utilizing this compound is trastuzumab emtansine (T-DM1), which has been approved for treating HER2-positive metastatic breast cancer .

T-DM1 in Clinical Settings

T-DM1 has undergone extensive clinical evaluation, showing significant improvements in progression-free survival compared to traditional therapies like lapatinib plus capecitabine. In a pivotal phase III trial, T-DM1 demonstrated a reduction in toxicity while maintaining efficacy, leading to its FDA approval in 2013 .

Pediatric Preclinical Testing Program (PPTP)

In vitro studies conducted under the PPTP assessed this compound's efficacy against various pediatric cancer cell lines. The results indicated variable sensitivity among different cancers, with leukemia cell lines showing the highest sensitivity .

Future Directions and Research Opportunities

The ongoing research into this compound includes exploring its potential in combination therapies and its effectiveness against resistant cancer types. Continued investigation into its mechanisms may also unveil new applications in other malignancies beyond those currently targeted by existing ADCs.

作用机制

DM1-SMe exerts its effects by inhibiting microtubule assembly. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. When conjugated to an antibody, this compound is selectively delivered to cancer cells, enhancing its therapeutic efficacy .

相似化合物的比较

DM1-SMe is similar to other maytansinoid derivatives, such as:

Uniqueness

This compound is unique due to its thiomethane cap, which enhances its stability and allows for efficient conjugation to antibodies. This modification improves the pharmacokinetic properties and therapeutic efficacy of the resulting ADCs .

生物活性

DM1-Sme, a derivative of the maytansinoid DM1, is an important compound in the field of targeted cancer therapy, particularly as part of antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound functions primarily by disrupting microtubule dynamics within cancer cells. As a potent antimicrotubule agent, it binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in rapidly dividing cells. The structural modifications in this compound enhance its binding affinity to tubulin compared to its parent compound DM1, thus improving its therapeutic potential.

Structural Insights

Recent studies have elucidated the crystal structure of tubulin in complex with this compound, revealing critical interactions that stabilize the compound's bioactive conformation. The carbonyl oxygen atom of the ester moiety and the thiomethyl group at C3 side chain form strong intramolecular interactions with hydroxyl groups on tubulin, enhancing binding affinity and efficacy against tumor cells .

Efficacy in Clinical Trials

This compound has been evaluated in various clinical settings, particularly in HER2-positive breast cancer. The following table summarizes key findings from clinical studies involving this compound and related compounds:

Study Population Dosage Objective Response Rate (ORR) Maximum Tolerated Dose (MTD) Common Adverse Events
Phase I Study (T-DM1) Advanced HER2-positive breast cancer patients3.6 mg/kg every 3 weeks73% (clinical benefit rate)3.6 mg/kgThrombocytopenia, elevated transaminases
Phase III EMILIA Study Patients relapsed after trastuzumab and taxaneNot specifiedSignificant prolongation of PFS and OSNot specifiedMild to moderate toxicity
Case Studies Various HER2-positive tumorsVariable doses66% ORR in ACE-Breast-01 trialNot specifiedGenerally well-tolerated

Case Studies Highlighting Biological Activity

Several case studies illustrate the biological activity and clinical relevance of this compound:

  • Case Study 1: T-DM1 Efficacy
    In a cohort of patients with advanced HER2-positive breast cancer who had previously failed multiple therapies, T-DM1 demonstrated a clinical benefit rate of 73%, with an ORR of 44% among those with measurable disease. This underscores the effectiveness of this compound as a targeted therapy .
  • Case Study 2: Resistance Mechanisms
    Research has shown that some tumors develop resistance to DM1-based therapies through mechanisms such as decreased HER2 expression and increased drug efflux protein activity. Understanding these mechanisms is crucial for improving treatment strategies and overcoming resistance .

属性

分子式

C36H50ClN3O10S2

分子量

784.4 g/mol

IUPAC 名称

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI 键

ZLUUPZXOPGORNG-JLZGXKMHSA-N

手性 SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O

规范 SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。